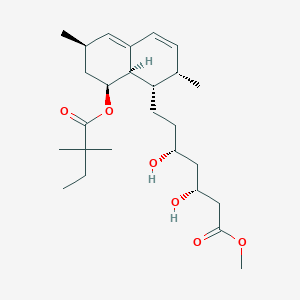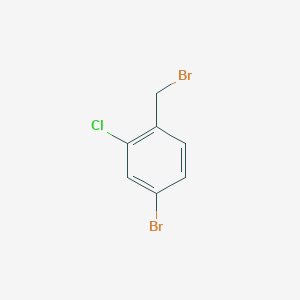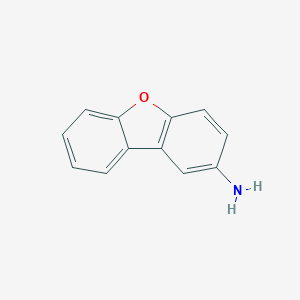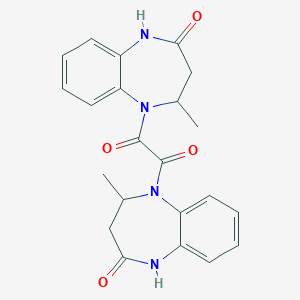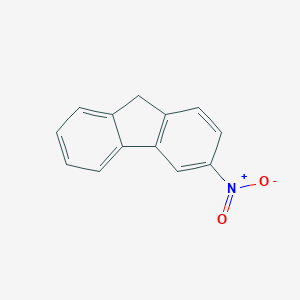![molecular formula C9H7BrF2 B130816 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene CAS No. 159276-58-1](/img/structure/B130816.png)
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a brominated natural product was achieved starting from a brominated methoxyphenyl methanol, indicating the use of bromine in key steps of the synthesis . Similarly, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene was performed using a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds, starting from a bromomethyl-benzene derivative . These methods could potentially be adapted for the synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was elucidated using X-ray diffraction, revealing a quasi-planar structure of the molecule . This suggests that similar structural analyses could be applied to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene to determine its geometry and conformation.
Chemical Reactions Analysis
Brominated benzene compounds are known to participate in various chemical reactions. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for organometallic synthesis, indicating the reactivity of the bromo group in cross-coupling reactions . Additionally, the presence of the bromomethyl group could facilitate nucleophilic substitution reactions, as seen in the synthesis of radiolabeled benzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the substituents on the benzene ring. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant fluorescence intensity in the solid state compared to the solution state . This indicates that the electronic properties of the molecule can be significantly altered by the substitution pattern. The presence of the difluoro group in 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene would likely affect its reactivity and physical properties, such as boiling point, solubility, and density.
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene has been utilized in the synthesis of various organic compounds due to its reactive bromomethyl and ethenyl groups. For instance, it has been used in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, which was prepared via the Wittig-Horner reaction. This compound exhibited interesting photoluminescence properties, with significant fluorescence intensity enhancement in the solid state compared to the solution state, indicating aggregation-induced emission (AIE) characteristics (Liang Zuo-qi, 2015).
Chemical Reactions and Mechanisms
The molecule has been involved in various chemical reactions, such as Diels–Alder cycloadditions, demonstrating its utility in constructing complex organic frameworks. For example, compounds similar to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene have been used in Diels–Alder cycloaddition reactions with different dienes under both thermal and microwave irradiation conditions (M. Sridhar, K. L. Krishna, J. M. Rao, 2000).
Crystallography and Molecular Structure
Studies on compounds with structural similarities to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene have led to the discovery of unique network structures and crystal packing motifs. For example, 1,3,5-tris[4-Pyridyl(ethenyl)]benzene functions as a four-connected node in crystal structures exhibiting rare network topologies, highlighting the role of such compounds in the development of materials with specific molecular architectures (L. Reddy, Balakrishna R. Bhogala, A. Nangia, 2005).
Polymer Chemistry and Materials Science
The bromomethyl and ethenyl groups in 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene make it a valuable precursor for the synthesis of various polymers and materials. For instance, its derivatives have been used in the synthesis of fluorine-containing polyethers, which are known for their low dielectric properties and thermal stability, making them suitable for applications in the electronics industry (J. W. Fitch, E. Bucio, Lymari Martinez, et al., 2003).
Propiedades
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMGPJUOWKYRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473174 |
Source


|
| Record name | 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene | |
CAS RN |
159276-58-1 |
Source


|
| Record name | 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


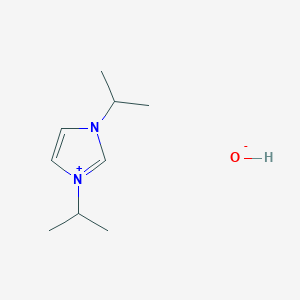

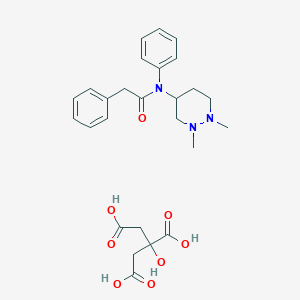
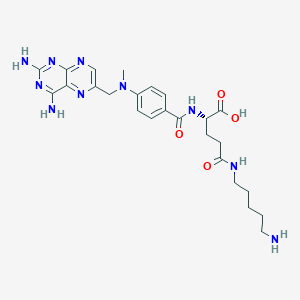
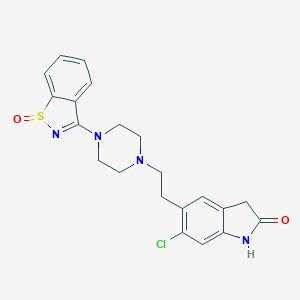
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
